

A Technical Guide to the Quantum Yield and Photostability of Cy5.5-SE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cy5.5-SE
Cat. No.:	B15597313

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Cyanine 5.5 succinimidyl ester (**Cy5.5-SE**), a widely utilized far-red fluorescent dye. Focusing on its quantum yield and photostability, this document offers quantitative data, detailed experimental protocols, and logical workflows to aid in the effective application of this fluorophore in research and drug development.

Core Photophysical Properties of Cy5.5-SE

Cyanine 5.5 (Cy5.5) is a fluorescent dye that belongs to the cyanine family, known for its high molar extinction coefficient and good quantum yield in the far-red to near-infrared (NIR) region of the electromagnetic spectrum. The succinimidyl ester (SE) functional group allows for the covalent labeling of primary amines on biomolecules such as proteins, peptides, and oligonucleotides. This makes **Cy5.5-SE** a valuable tool for a variety of fluorescence-based applications, including *in vivo* imaging, where background autofluorescence from biological tissues is minimized.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative photophysical properties of **Cy5.5-SE** and the related Cy5-SE for comparison. It is important to note that these values can be influenced by the local chemical environment, including solvent, pH, and conjugation to a biomolecule.

Property	Cy5.5-SE	Cy5-SE	Reference
Excitation Maximum (λ _{ex})	~675 nm	~649 nm	[3]
Emission Maximum (λ _{em})	~694 nm	~666 nm	[3]
Molar Extinction Coefficient (ε)	~250,000 cm ⁻¹ M ⁻¹	~250,000 cm ⁻¹ M ⁻¹	[4]
Quantum Yield (Φ)	0.28, 0.2[2]	0.2[5]	[2][5]

Note: The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed.[6][7] Variations in reported quantum yield values can arise from different measurement conditions and standards used.

Photostability of Cy5.5-SE

Photostability, or the resistance of a fluorophore to photodegradation (photobleaching) upon exposure to excitation light, is a critical parameter for applications requiring long or intense illumination, such as single-molecule studies and time-lapse imaging.

While Cy5.5 is generally considered to have good photostability, it is susceptible to photobleaching, primarily through reactions with reactive oxygen species (ROS) generated during the fluorescence process.[4] Its photostability is generally considered to be lower than that of some more modern dyes like the Alexa Fluor series (e.g., Alexa Fluor 647).[3][4] Factors that can influence the photostability of Cy5.5 include:

- Excitation Light Intensity: Higher intensity leads to a faster rate of photobleaching.[4]
- Presence of Oxygen: Molecular oxygen contributes to the formation of ROS, which can chemically damage the fluorophore.[4]
- Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the medium can affect photostability.[4]

- Antifade Reagents: The use of commercially available or homemade antifade reagents in the mounting medium or imaging buffer can significantly enhance photostability.[4]

Experimental Protocols

The following sections detail standardized protocols for the characterization and use of **Cy5.5-SE**.

Protocol for Labeling Proteins with Cy5.5-SE

This protocol describes the covalent conjugation of **Cy5.5-SE** to a protein via its primary amines (e.g., lysine residues).

Materials:

- **Cy5.5-SE**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

Procedure:

- Protein Preparation:
 - Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[8]
 - Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.[8]
- Dye Preparation:

- Prepare a 10 mM stock solution of **Cy5.5-SE** in anhydrous DMSO immediately before use.
[8]
- Conjugation Reaction:
 - Calculate the required volume of the **Cy5.5-SE** stock solution to achieve a desired molar ratio of dye to protein (typically between 5:1 and 15:1).
 - Slowly add the **Cy5.5-SE** solution to the protein solution while gently vortexing.[8]
 - Incubate the reaction in the dark at room temperature for 60-90 minutes with gentle stirring.[8]
- Quenching:
 - (Optional) Add the quenching reagent to stop the reaction by reacting with any excess **Cy5.5-SE**.
- Purification:
 - Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.[8]
 - Collect the fractions containing the purified Cy5.5-labeled protein.

Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[9]

Materials:

- **Cy5.5-SE** solution of unknown quantum yield
- A standard fluorophore with a known quantum yield in the same spectral region (e.g., Rhodamine 800)

- Spectrofluorometer
- UV-Vis Spectrophotometer
- Cuvettes (1 cm path length)
- Solvent (e.g., ethanol or PBS)

Procedure:

- Prepare a Series of Dilutions: Prepare a series of dilutions for both the **Cy5.5-SE** sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[\[9\]](#)
- Measure Absorbance: Record the absorbance spectrum for each dilution of the sample and the standard using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.
- Measure Fluorescence Emission:
 - Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
 - Record the fluorescence emission spectrum for each dilution of the sample and the standard.
- Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
- Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
- Calculate Quantum Yield: The quantum yield of the sample (Φ_{sample}) can be calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (\text{Gradient}_{\text{sample}} / \text{Gradient}_{\text{standard}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$$

Where:

- Φ_{standard} is the quantum yield of the standard.
- Gradient_sample and Gradient_standard are the gradients of the lines from the plots of integrated fluorescence intensity versus absorbance.
- n_{sample} and n_{standard} are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).

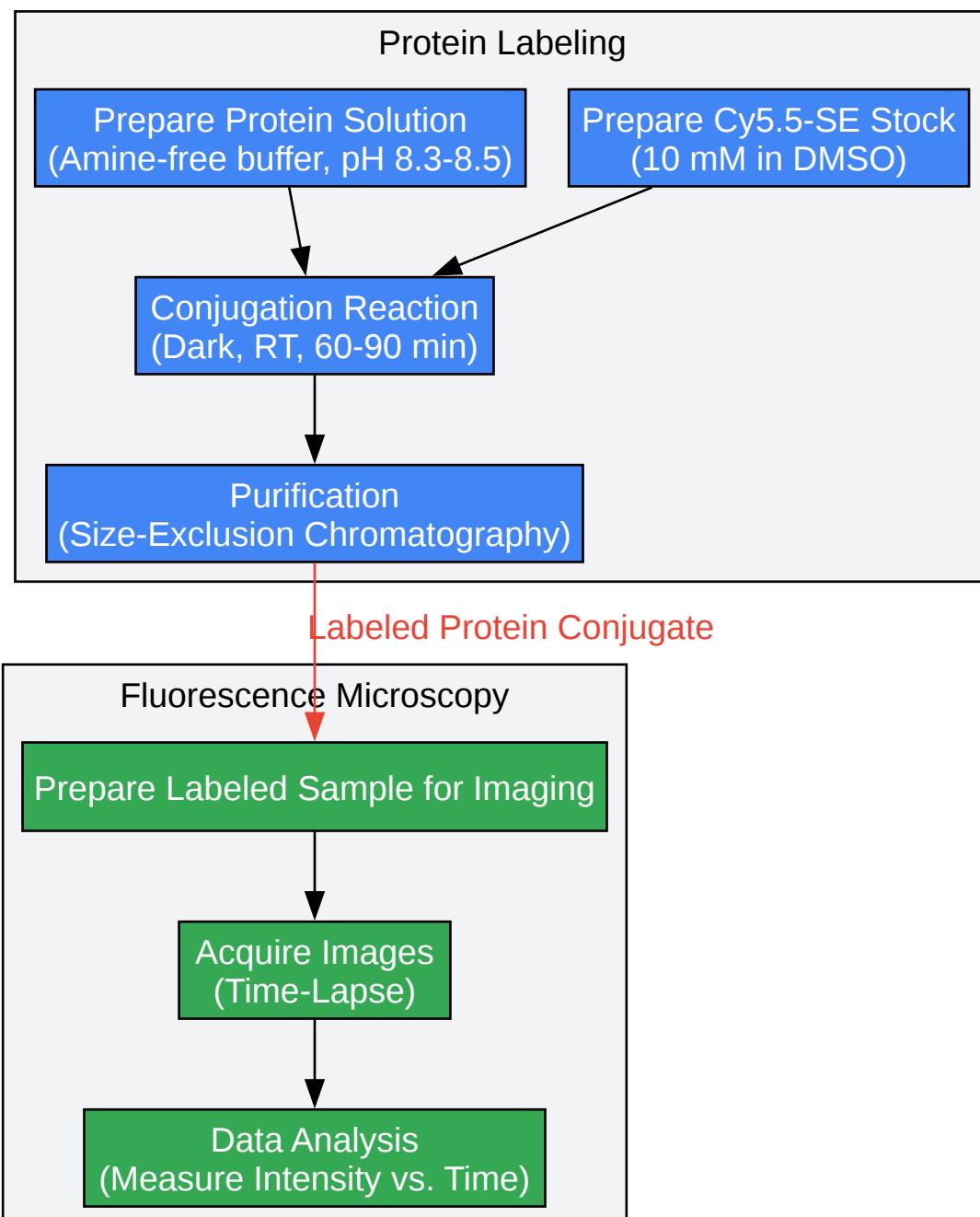
Protocol for Assessing Photostability

This protocol provides a method to quantify the photobleaching rate of **Cy5.5-SE** in a microscopy experiment.^[4]

Materials:

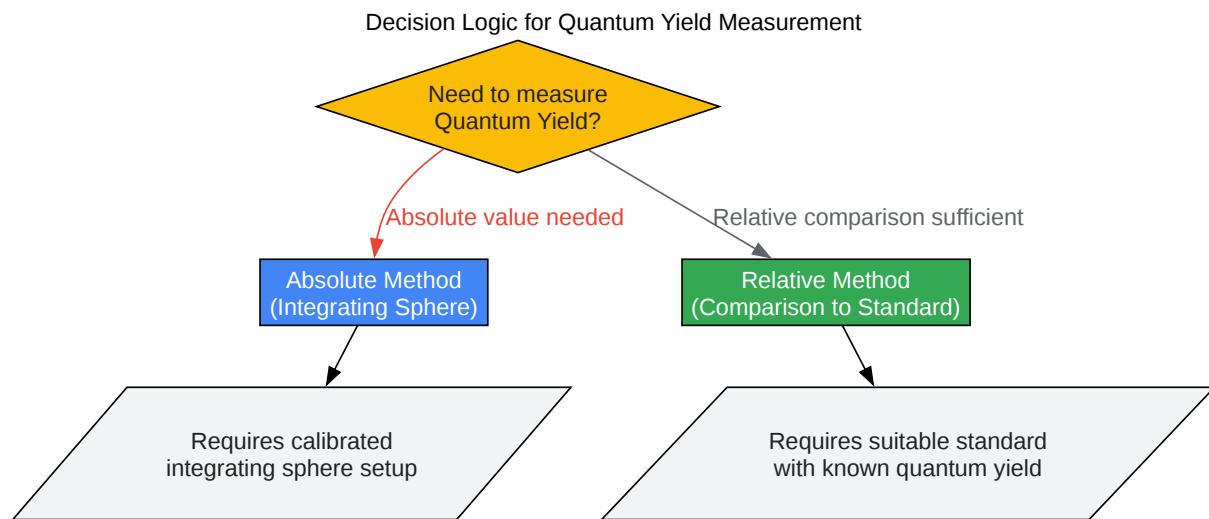
- Cy5.5-labeled sample (e.g., immobilized on a glass coverslip)
- Fluorescence microscope with a suitable laser line for excitation (e.g., 633 nm or 647 nm)
- Imaging buffer (with or without antifade reagents)
- Image analysis software

Procedure:


- Sample Preparation: Prepare a sample with immobilized Cy5.5-labeled molecules.
- Microscope Setup:
 - Mount the sample on the microscope stage.
 - Focus on the region of interest.
 - Set the excitation laser power to a level relevant for your intended experiments.
- Time-Lapse Imaging:

- Acquire a time-lapse series of images of the same field of view. Use consistent acquisition parameters (exposure time, laser power, frame interval) throughout the experiment.
- Data Analysis:
 - Measure the mean fluorescence intensity of the Cy5.5-labeled structures in each frame of the time-lapse series.
 - Plot the normalized fluorescence intensity as a function of time.
 - Fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Visualizations


Experimental Workflow for Protein Labeling and Fluorescence Microscopy

Workflow for Protein Labeling and Fluorescence Microscopy

[Click to download full resolution via product page](#)

Caption: Workflow for **Cy5.5-SE** protein labeling and subsequent use in fluorescence microscopy.

Decision Logic for Quantum Yield Measurement Method

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a quantum yield measurement method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]

- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chem.uci.edu [chem.uci.edu]
- To cite this document: BenchChem. [A Technical Guide to the Quantum Yield and Photostability of Cy5.5-SE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597313#quantum-yield-and-photostability-of-cy5-5-se]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com